Methyl 4-((2-methoxy-5-methylphenyl)amino)-8-methylquinoline-2-carboxylate
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Overview
Description
“Methyl 4-((2-methoxy-5-methylphenyl)amino)-8-methylquinoline-2-carboxylate” is a complex organic compound. It is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It has a methyl group attached to the quinoline ring and a carboxylate group at the 2-position. The 4-position of the quinoline ring is substituted with an amino group that is further substituted with a 2-methoxy-5-methylphenyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the quinoline ring, the introduction of the various substituents, and the formation of the carboxylate group. One possible method could involve a Skraup synthesis or a Doebner-Miller reaction to form the quinoline ring, followed by various substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The quinoline ring is aromatic and planar, while the phenyl ring attached to the amino group is also aromatic .Chemical Reactions Analysis
As a complex organic molecule, this compound could potentially undergo a variety of chemical reactions. The presence of the carboxylate group could allow for reactions typical of carboxylic acids and their derivatives, while the aromatic rings could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The presence of the carboxylate group could make it polar and potentially capable of forming hydrogen bonds. The aromatic rings could contribute to its stability and possibly make it relatively non-reactive .Scientific Research Applications
Cyclization and Synthesis Processes
- Methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate cyclizes in the presence of bases to form 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid, a process applicable in synthetic chemistry (Ukrainets, 2014).
Corrosion Inhibition
- Schiff's bases derived from similar compounds exhibit corrosion inhibition effects on mild steel in hydrochloric acid, suggesting potential applications in corrosion prevention (Prabhu, 2008).
Synthesis of Nevirapine Analogue
- A method for preparing 3-amino-2-chloropyridines with substituents like methyl and phenyl at the 4-position, leading to the synthesis of an isoquinoline analogue of Nevirapine, a reverse transcriptase inhibitor, has been developed (Bakke, 2001).
Alkylation in Synthesis of Alkaloids
- Lithium (R)-N-phenyl-N-(α-methylbenzyl)amide's conjugate addition to α,β-unsaturated 4-methoxyphenyl esters leads to the synthesis of β-amino esters, demonstrated in the asymmetric synthesis of the alkaloid (R)-(-)-angustureine (Bentley, 2011).
Crystallographic Studies
- A novel synthesis method for methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, confirmed by various analytical techniques including X-ray diffraction, shows potential for structural studies in chemistry (Kovalenko, 2019).
Development of Antagonists in Pharmacology
- Synthesis of quinolone and quinoline-2-carboxylic acid amides, leading to potent 5HT1B antagonists, indicates applications in medicinal chemistry (Horchler, 2007).
Antimicrobial and Anticancer Activities
- Certain derivatives show antimicrobial activities and cytotoxic effects on human cancer cells, suggesting potential in pharmaceutical research (Zhao, 2005).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 4-(2-methoxy-5-methylanilino)-8-methylquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-12-8-9-18(24-3)16(10-12)21-15-11-17(20(23)25-4)22-19-13(2)6-5-7-14(15)19/h5-11H,1-4H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZAUQDULFCVMIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC2=CC(=NC3=C(C=CC=C23)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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